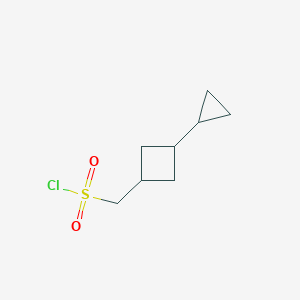

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-cyclopropylcyclobutyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-8(4-6)7-1-2-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUGAICQKBUQNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167008-07-1 | |

| Record name | (3-cyclopropylcyclobutyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride or phosgene. The reaction conditions include heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours, maintaining the temperature throughout the addition .

Industrial Production Methods

Industrial production methods for methanesulfonyl chloride, a related compound, involve the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is scalable and efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include alcohols, non-nucleophilic bases, and Lewis acids. The reaction conditions often involve controlled temperatures and the use of solvents such as ether or alcohol .

Major Products Formed

The major products formed from reactions involving this compound include methanesulfonates, which are intermediates in various substitution, elimination, reduction, and rearrangement reactions .

Scientific Research Applications

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride finds applications in several scientific research fields:

Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.

Biology: It can be used in the modification of biological molecules for research purposes.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Cyclopropylcyclobutyl)methanesulfonyl chloride involves its function as an electrophile, providing the “CH3SO2+” synthon. This allows it to react with nucleophiles, such as alcohols, to form methanesulfonates. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Molecular Weight and Boiling Point: The bicyclic substituent in this compound increases molecular weight and likely elevates boiling points compared to simpler analogs like methanesulfonyl chloride .

- Density: Estimated lower density than trifluoromethanesulfonyl chloride due to reduced halogen content and bulky hydrocarbon substituents.

- Reactivity: The trifluoromethyl group in trifluoromethanesulfonyl chloride enhances electrophilicity, making it superior for activating leaving groups. In contrast, the steric bulk of the cyclopropylcyclobutyl group may hinder nucleophilic attacks, reducing utility in sterically demanding reactions .

Biological Activity

(3-Cyclopropylcyclobutyl)methanesulfonyl chloride (CAS No. 2167008-07-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a cyclobutyl ring, with a methanesulfonyl chloride functional group. Its structural uniqueness may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₂S |

| Molecular Weight | 196.67 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

This compound primarily acts as a sulfonylating agent. The methanesulfonyl group can participate in nucleophilic substitution reactions, which may lead to the formation of sulfonamides or other derivatives that exhibit biological activity. This mechanism is crucial for its role in drug development, particularly in creating enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Research indicates that sulfonyl chlorides can possess antimicrobial properties. A study demonstrated that derivatives of methanesulfonyl chloride showed significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in several studies. For instance, it has been shown to inhibit serine proteases, which are critical in various physiological processes. The inhibition occurs through the formation of covalent bonds with the active site of the enzyme, thereby blocking substrate access.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation focused on the antimicrobial potential of sulfonamide derivatives derived from methanesulfonyl chloride. The results indicated that compounds with similar structures to this compound exhibited potent activity against Gram-positive bacteria.

- Enzyme Inhibition Research : Another study evaluated the impact of sulfonamide derivatives on thrombin activity. The findings revealed that certain structural modifications enhanced inhibitory potency, suggesting that this compound could be a candidate for further development in anticoagulant therapies.

Safety and Toxicity

While exploring its biological activities, it is essential to consider safety profiles. Methanesulfonyl chloride is known to be corrosive and can cause severe skin burns and eye damage upon contact. Proper handling precautions are necessary when working with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.